molecular formula C13H22O4S2 B14583205 Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate CAS No. 61146-88-1

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate

Cat. No.: B14583205
CAS No.: 61146-88-1
M. Wt: 306.4 g/mol
InChI Key: RZZJDRAJPIDYIB-UHFFFAOYSA-N
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Description

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of ethylsulfanyl groups and a 2-methylidenebutanedioate moiety

Properties

CAS No.

61146-88-1

Molecular Formula

C13H22O4S2

Molecular Weight

306.4 g/mol

IUPAC Name

bis(2-ethylsulfanylethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C13H22O4S2/c1-4-18-8-6-16-12(14)10-11(3)13(15)17-7-9-19-5-2/h3-10H2,1-2H3

InChI Key

RZZJDRAJPIDYIB-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)CC(=C)C(=O)OCCSCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate typically involves the reaction of ethylsulfanyl ethyl alcohol with 2-methylidenebutanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agents used.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Compounds with new functional groups replacing the ethylsulfanyl groups.

Scientific Research Applications

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can participate in various chemical reactions, while the 2-methylidenebutanedioate moiety can interact with different biological pathways. These interactions can lead to changes in molecular structures and functions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(methylsulfinyl)ethyl] sulfone
  • Ethyl 2-[bis(ethylsulfanyl)methylene]butanoate

Uniqueness

Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate is unique due to its specific combination of ethylsulfanyl groups and a 2-methylidenebutanedioate moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

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